molecular formula C9H14N2 B1333479 (4-Isopropylphenyl)hydrazine CAS No. 63693-65-2

(4-Isopropylphenyl)hydrazine

Cat. No. B1333479
CAS RN: 63693-65-2
M. Wt: 150.22 g/mol
InChI Key: ZYATZFJUOXJFPY-UHFFFAOYSA-N
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Description

“(4-Isopropylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is used in research and development .


Synthesis Analysis

The synthesis of “(4-Isopropylphenyl)hydrazine” involves the reaction of chalcone derivatives with hydrazine hydrate . This process is similar to the formation of an imine .


Molecular Structure Analysis

The molecular structure of “(4-Isopropylphenyl)hydrazine” consists of a hydrazine group attached to a phenyl ring with an isopropyl group at the 4-position . The molecular weight is 150.22 Da .


Chemical Reactions Analysis

“(4-Isopropylphenyl)hydrazine” can react with a carbonyl to form a hydrazone, a process similar to imine formation . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .


Physical And Chemical Properties Analysis

“(4-Isopropylphenyl)hydrazine” is a white to light yellow crystal powder . The compound has a molecular weight of 150.22 Da .

Scientific Research Applications

Detection and Sensing Applications

  • Environmental and Biological Systems Sensing : Hydrazine, which (4-Isopropylphenyl)hydrazine falls under, is used in synthetic catalysts, agricultural chemicals, and pharmaceutical products, leading to significant environmental pollution. Research focuses on developing fluorescent sensors for hydrazine detection in environmental and living systems, such as in vivo and in vitro applications. These sensors are crucial for evaluating hydrazine levels due to its adverse effects like molecular metabolism inhibition, mitochondrial oxidation, and DNA damage (Zhang et al., 2020).

  • Trace Hydrazine Detection : Conjugated polymer sensory materials, including polypyrrole, polythiophene, and polyaniline, are applied for the detection of hydrazine. A "turn-on" fluorescence detection method using these polymers has been explored for hydrazine vapor detection (Thomas & Swager, 2006).

  • Ratiometric Fluorescence Probe for Hydrazine : A ratiometric fluorescence probe has been designed for rapid and sensitive detection of hydrazine in live cells. This probe facilitates the determination of hydrazine in a biological context, highlighting its importance in industrial chemical safety (Fan et al., 2012).

Industrial and Chemical Analysis

  • Hydrazine as an Industrial Chemical : Hydrazine is used in various industrial applications such as oxygen scavenging, corrosion inhibition, and rocket propulsion. Its detection is crucial due to its toxicity and reactivity, relevant to homeland security as well (Thomas & Swager, 2006).

  • Voltammetric Determination in Water Pollutants : Hydrazine and 4-chlorophenol, major water pollutants, are determined using an electro-catalyst mediator in carbon paste matrix. This method is vital for human health due to the pollutants' toxic nature (Tahernejad-Javazmi et al., 2018).

  • Electrochemical Strategies for Hydrazine Synthesis : Hydrazine's role as an industrial chemical and fuel in liquid fuel cells has led to the exploration of electrochemical strategies for its synthesis. Understanding its synthesis is essential for applications in energy and industrial processes (Wang et al., 2020).

Application in Synthesis of Medicinal Compounds

  • Synthesis of Fluorinated Pyrazoles : Fluorinated pyrazoles, important in medicinal chemistry, are synthesized using hydrazine. The reaction of hydrazine with different compounds has led to the discovery of new synthesis mechanisms, indicating its significance in pharmaceutical manufacturing (Surmont et al., 2010).

  • Reduction of Alcohols via Monoalkyl Diazenes : Hydrazine derivatives are used in the reduction of alcohols through monoalkyl diazene intermediates. This process is significant in organic chemistry and pharmaceutical synthesis (Movassaghi & Ahmad, 2007).

Safety And Hazards

“(4-Isopropylphenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(4-propan-2-ylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYATZFJUOXJFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369808
Record name (4-isopropylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropylphenyl)hydrazine

CAS RN

63693-65-2
Record name (4-isopropylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of dimethyl 7-chloro-4-hydroxyquinoline- 2,3-dicarboxylate (2.01 g, 6.80 mM) and 4-isopropylphenyl hydrazine hydrochloride (8.90 g, 47.6 mM) in ethanol (72 mL) was added triethylamine(7.6 mL, 54.5 mH) to give a brown solution. This solution was refluxed for 16 hours, cooled to room temperature, and then added slowly to a mixture of hydrochloric acid (12N, 100 mL) and ice (100 mL) with vigorous stirringwhereupon a pink suspension formed. The suspension was filtered, and the collected solids were washed with a cold solution made by mixing methanol (100 mL), hydrochloric acid (100 mL, 12N) and ice (100 g) to give the 4-isopropylphenyl hydrazine salt of the title compound as a purple powder (1.80 g). This material was refluxed in glacial acetic acid (15 mL) for 3 hours to give a tan suspension. The suspension was cooled to room temperature and filtered. The collected solids were washed with glacial acetic acid (10 mL) and ether to give the title compound (1.125 g, 43%) asa tan powder, mp 367°-369° C.; MS(CI): 382 (M+H). Analysis for C20H16ClN3O3 ·0.1 H2O: Calculated: C, 62.60; H, 4.26; N, 10.95; Found: C, 62.60; H, 4.35; N, 10.73; NMR: 13.82 (v br s, 1H exchangeable), 8.41 (s, 1H exchangeable), 8.23 (d, J=8.64 Hz, 1H), 7.89 (d, J=1.98 Hz, 1H), 7.61 (dd, J=1.98, 8.64 Hz, 1H), 7.04 (d, J=8.42 Hz, 2H), 6.74 (d, J=8.42 Hz, 2H), 2.78 (septet, J=6.87 Hz, 1H), 1.15 (d, J=6.87 Hz, 6H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Urbano, M Guerrero, J Zhao, S Velaparthi… - Bioorganic & medicinal …, 2012 - Elsevier
… The synthesis of 9s involved the condensation of 4-isopropylphenyl hydrazine 2j with diethyl ketomalonate 16 followed by acetylation using acetyl chloride/zinc chloride and cyclization …
Number of citations: 8 www.sciencedirect.com
R Basri, S Ullah, SA Halim, RD Alharthy… - Drug Development …, 2023 - Wiley Online Library
Inhibiting α‐glucosidase is a reliable method for reducing blood sugar levels in diabetic individuals. Several novel chromen‐linked hydrazine carbothioamide (3a–r) were designed and …
Number of citations: 3 onlinelibrary.wiley.com
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2023 - Elsevier
Clk1 kinase is a key modulator of the pre-mRNA alternative splicing machinery which has been proposed as a promising target for treatment of various tumour types, Duchenne's …
Number of citations: 1 www.sciencedirect.com
H Huang, Y Yu, Z Gao, Y Zhang, C Li… - Journal of Medicinal …, 2012 - ACS Publications
LBVS of 12480 in-house compounds, followed by HTRF assay, resulted in one nonsteroidal compound (11) with antagonistic activity against FXR (69.01 ± 11.75 μM). On the basis of 11…
Number of citations: 68 pubs.acs.org
X Li, X Zhou, J Zhang, L Wang, L Long, Z Zheng, S Li… - Molecules, 2014 - mdpi.com
A series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were designed, synthesized and evaluated for their inhibitory activities towards TNF-α …
Number of citations: 17 www.mdpi.com
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org
T Sheng, C Yu, Y Wang, S Li, H Wu, Q Gu… - Journal of Medicinal …, 2023 - ACS Publications
Agrochemical science prioritizes the discovery and effective synthesis of innovative and promising lead compounds. Herein, we developed an efficient column chromatography-free …
Number of citations: 2 pubs.acs.org
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
SKU Riederer, P Gigler, MP Högerl… - …, 2010 - ACS Publications
A series of novel chelating N-heterocyclic bis-carbene rhodium(I) complexes based on 1,2,4-triazoles, benzimidazoles, and imidazoles with varying bridge length and N substituents …
Number of citations: 62 pubs.acs.org
K Tanigaki, K Tateishi - Handbook of Polymer Science and …, 1989 - books.google.com
Polystyrene derivatives are part of the famous family of vinyl polymers [1-7], which have been used for a long time in many scientific and engineering fields. Many researchers have …
Number of citations: 1 books.google.com

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